DC661
Descripción general
Descripción
DC661 es un potente inhibidor de la tioesterasa 1 de palmitoíl-proteína (PPT1), que juega un papel crucial en el proceso de autofagia. Actúa como un agente anti-lisosomal y ha demostrado una significativa actividad anticancerígena. El compuesto es particularmente efectivo en la desacidificación de los lisosomas y la inhibición de la autofagia, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Mecanismo De Acción
DC661 ejerce sus efectos inhibiendo la actividad de PPT1, una enzima involucrada en la despalmitoilación de proteínas. Esta inhibición conduce a la desacidificación de los lisosomas y la acumulación de vesículas autofágicas en las células cancerosas. La capacidad del compuesto para mantener la actividad en medios ácidos lo hace particularmente efectivo para atacar las células cancerosas .
Análisis Bioquímico
Biochemical Properties
DC661 binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM . It has been found to inhibit autophagic flux and induce apoptosis in B-RAF mutant melanoma cell lines .
Cellular Effects
This compound has been shown to have an inhibitory effect on the growth of hepatocellular carcinoma (HCC) cell lines MHCC-97H and HuH7 . It induces lysosomal lipid peroxidation and immunogenic cell death, marked by cell surface expression of calreticulin .
Molecular Mechanism
This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ) . It binds to and inhibits PPT1 activity, but only this compound maintains activity in acidic media . This suggests that this compound exerts its effects at the molecular level by binding to PPT1 and inhibiting its activity, particularly in acidic environments.
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a significant reduction in tumor volume and almost complete suppression of daily tumor growth rate
Metabolic Pathways
This compound is known to inhibit PPT1, a key enzyme involved in the process of autophagy . Autophagy is a metabolic pathway that involves the degradation and recycling of cellular components. By inhibiting PPT1, this compound disrupts this pathway and affects the metabolism of the cell.
Transport and Distribution
It is known that this compound is capable of deacidifying the lysosome , suggesting that it may be transported to and concentrated within the lysosome.
Subcellular Localization
This compound is known to localize to the lysosome, where it exerts its effects by deacidifying the lysosome and inhibiting autophagy . This suggests that this compound may be directed to the lysosome by specific targeting signals or post-translational modifications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DC661 implica la funcionalización de un derivado de cloroquina dimérico. Se sintetiza una foto-sonda, que consiste en una cabeza de guerra de this compound unida a benzofenona (como una etiqueta de fotoafinidad) unida a desthiobiotina (como un mango de afinidad), utilizando una estrategia química . La ruta sintética detallada y las condiciones de reacción son típicamente propietarias y pueden variar según la configuración específica de laboratorio o industrial.
Métodos de producción industrial
Los métodos de producción industrial para this compound no se publican ampliamente, pero generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena como sólido a -20 °C durante hasta tres años o en solución a -80 °C durante hasta un año .
Análisis De Reacciones Químicas
Tipos de reacciones
DC661 experimenta varias reacciones químicas, que incluyen:
Inhibición de la autofagia: This compound inhibe la autofagia desacidificando los lisosomas.
Unión a PPT1: El compuesto se une e inhibe la actividad de PPT1, una enzima clave involucrada en el proceso de despalmitoilación.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones que involucran this compound incluyen benzofenona, desthiobiotina y varios disolventes como dimetilsulfóxido (DMSO). El compuesto generalmente se disuelve en DMSO a una concentración de 62,5 mg/mL (113,11 mM) .
Principales productos formados
Los principales productos formados a partir de reacciones que involucran this compound generalmente están relacionados con sus efectos inhibitorios sobre PPT1 y la autofagia. Estas reacciones dan como resultado la acumulación de vesículas autofágicas en las células cancerosas, lo que lleva a un crecimiento tumoral deteriorado .
Aplicaciones Científicas De Investigación
DC661 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Investigación del cáncer: this compound se utiliza para estudiar la inhibición de la autofagia y sus efectos sobre el crecimiento tumoral. .
Desarrollo de medicamentos: El compuesto se está explorando por su potencial en el desarrollo de nuevos tratamientos contra el cáncer, particularmente en combinación con otros inhibidores de la autofagia.
Estudios biológicos: This compound se utiliza para investigar el papel de PPT1 en varios procesos celulares, incluida la palmitoilación y despalmitoilación de proteínas.
Comparación Con Compuestos Similares
DC661 es único en su capacidad de inhibir la autofagia de forma más potente que otros derivados de cloroquina como la hidroxicloroquina y Lys05. Los compuestos similares incluyen:
Hidroxicloroquina (HCQ): Un inhibidor de la autofagia menos potente que se utiliza comúnmente en entornos clínicos.
Lys05: Otro derivado de cloroquina que inhibe la autofagia pero es menos efectivo que this compound.
This compound se destaca por su mayor potencia y efectividad en entornos ácidos, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Actividad Biológica
DC661 is a small-molecule inhibitor that targets palmitoyl-protein thioesterase 1 (PPT1), a critical enzyme involved in lysosomal function. Its biological activity has been extensively studied, particularly in the context of cancer therapy, where it demonstrates potential for overcoming drug resistance and enhancing the efficacy of existing treatments. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound primarily functions by inducing lysosomal membrane permeabilization (LMP) and deacidification, leading to the inhibition of autophagy and apoptosis in cancer cells. The compound has shown to:
- Inhibit Autophagic Flux : this compound significantly inhibits autophagic flux more potently than other inhibitors like hydroxychloroquine (HCQ) and Lys05, resulting in the accumulation of autophagic vesicle markers such as LC3BII at lower concentrations (0.1 to 10 µM) .
- Induce Lysosomal Deacidification : Treatment with this compound results in a marked reduction in lysosomal acidity, which is crucial for lysosomal function and degradation processes .
- Promote Immunogenic Cell Death : By causing lysosomal lipid peroxidation, this compound can trigger immunogenic cell death, making it a candidate for combination therapies in cancer treatment .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines:
Cell Line | IC50 (µM) | Effects Observed |
---|---|---|
Melanoma | 0.1 | Significant accumulation of LC3BII |
Hepatocellular Carcinoma (HCC) | 0.5 | Induction of apoptosis via mitochondrial pathways |
Colon Cancer | 0.2 | Enhanced sensitivity to sorafenib |
These results indicate that this compound not only inhibits cell viability but also alters cellular pathways related to autophagy and apoptosis.
In Vivo Studies
This compound has been tested in xenograft mouse models, demonstrating its potential as an anti-cancer agent:
- Tumor Growth Inhibition : Mice treated with this compound showed significant reductions in tumor volume compared to control groups. For instance, at a dose of 3 mg/kg administered intraperitoneally, tumor growth was almost completely suppressed without significantly affecting mouse weight .
- Comparison with Other Inhibitors : Unlike Lys05, which required continuous dosing for effect, this compound exhibited sustained tumor growth impairment even with reduced dosing regimens .
Case Studies
- Hepatocellular Carcinoma : A study indicated that combining this compound with sorafenib enhanced sensitivity in HCC cells, suggesting a potential therapeutic strategy to overcome resistance .
- Melanoma Treatment : In melanoma models, this compound treatment led to increased levels of ceramide species and enhanced cytotoxicity when combined with ceramide synthase inhibitors .
Propiedades
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DC661?
A: this compound, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]
Q2: How does this compound's structure contribute to its activity?
A: this compound is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that this compound forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []
Q3: What are the implications of PPT1 inhibition in cancer?
A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of this compound treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and this compound serves as a potent inhibitor of this target.
Q4: How does this compound affect the tumor microenvironment?
A: this compound treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, this compound treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []
Q5: Can this compound enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that this compound can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of this compound and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to this compound's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []
Q6: What are the potential limitations of this compound as a cancer therapy?
A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including this compound, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []
Q7: Are there strategies to overcome resistance to this compound?
A: Combining this compound with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with this compound alone. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.